molecular formula C42H59N5O11S B607492 Fmoc-Lys (biotin-PEG4)-OH CAS No. 1334172-64-3

Fmoc-Lys (biotin-PEG4)-OH

Cat. No.: B607492
CAS No.: 1334172-64-3
M. Wt: 842.02
InChI Key: PNYHBAKBBQCIDX-OITDVHEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys (biotin-PEG4)-OH is a compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a biotin moiety, and a polyethylene glycol (PEG) linker. This compound is widely used in peptide synthesis, bioconjugation, and molecular biology due to its unique properties that facilitate the attachment of biotin to peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys (biotin-PEG4)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. The biotin moiety is then attached to the lysine side chain through a PEG4 linker. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and HPLC, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys (biotin-PEG4)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of amide bonds with other amino acids or peptides using coupling reagents.

    Biotinylation: Attachment of the biotin moiety to proteins or other molecules through the PEG4 linker.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Biotinylation: Biotin-N-hydroxysuccinimide (NHS) ester in DMF or aqueous buffer.

Major Products Formed

    Deprotected Lysine: Lysine with the Fmoc group removed.

    Peptide Conjugates: Peptides or proteins with biotin attached through the PEG4 linker.

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Fmoc-Lys (biotin-PEG4)-OH serves as a building block in solid-phase peptide synthesis. Its incorporation into peptides enhances their solubility and stability, which is particularly beneficial for hydrophobic peptides.
  • Molecular Biology
    • The compound is widely used for labeling proteins and peptides, facilitating various biochemical applications such as:
      • Detection : Biotinylated proteins can be immobilized on streptavidin-coated surfaces to enhance detection sensitivity in assays like ELISA.
      • Purification : Biotinylated molecules can be easily purified using streptavidin affinity chromatography.
  • Drug Development
    • In the context of Proteolysis Targeting Chimeras (PROTACs) , this compound acts as a linker connecting two different ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This strategy exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug development.

Case Study 1: Bioconjugate Peptides

In research exploring branched oncolytic peptides, this compound was utilized in the initial coupling step to synthesize biotin-conjugated peptides. These peptides exhibited reduced adhesion and migration of pancreatic cancer cells in vitro, indicating potential tumor-specific cytotoxicity. The study underscored the effectiveness of biotinylated compounds in targeting specific cellular interactions.

Case Study 2: Diagnostic Applications

Another study investigated the use of this compound in diagnostic assays. Biotinylated proteins were successfully immobilized on streptavidin-coated surfaces, significantly enhancing the sensitivity of detection methods in ELISA formats. Results revealed that biotinylation improved assay performance compared to non-biotinylated counterparts.

Mechanism of Action

The primary mechanism of action of Fmoc-Lys (biotin-PEG4)-OH involves the biotin-streptavidin interaction. Biotin has a high affinity for streptavidin, allowing for the strong and specific binding of biotinylated molecules to streptavidin-coated surfaces. This interaction is utilized in various applications, including the immobilization of biotinylated molecules for detection, purification, and targeting purposes.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG4-Hydrazide: A compound that combines biotin with a PEG4 linker and a hydrazide group, used for bioconjugation and labeling.

    Fmoc-Lys (biotin)-OH: Similar to Fmoc-Lys (biotin-PEG4)-OH but without the PEG4 linker, resulting in a shorter and less flexible biotinylation reagent.

Uniqueness

This compound is unique due to the presence of the PEG4 linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful for labeling large proteins or complex biomolecules where spatial constraints are a concern.

Biological Activity

Fmoc-Lys (biotin-PEG4)-OH is a compound that plays a crucial role in bioconjugation and molecular biology applications. This article delves into its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of several key components:

  • Fmoc group : A protecting group for the amine.
  • Lysine : An amino acid that serves as a building block for peptides.
  • Biotin : A vitamin that has a strong affinity for streptavidin, facilitating detection and purification.
  • PEG4 linker : A polyethylene glycol chain that enhances solubility and flexibility.

Molecular Formula : C42H59N5O11S
Molecular Weight : 842.0 g/mol
CAS Number : 1334172-64-3
Purity : >98% .

The primary mechanism of this compound involves its ability to facilitate the biotinylation of peptides and proteins. The biotin moiety binds with high affinity to streptavidin, enabling specific detection and purification of biotinylated molecules. This interaction is pivotal for various experimental setups, including:

  • Protein-protein interaction studies
  • Diagnostic assays , such as enzyme-linked immunosorbent assays (ELISA)
  • Targeting biomolecules for therapeutic purposes

The stable amide bond formed between the carboxylic group of this compound and primary amines allows for effective conjugation .

Applications

This compound is utilized across multiple fields, including:

  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis.
  • Molecular Biology : Used for labeling proteins and peptides for various biochemical applications.
  • Drug Development : Acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, enabling targeted protein degradation .

Case Study 1: Bioconjugate Peptides

In a study involving branched oncolytic peptides, this compound was used in the initial coupling step to synthesize biotin-conjugated peptides. These peptides demonstrated reduced adhesion and migration of pancreatic cancer cells in vitro, showcasing potential tumor-specific cytotoxicity . The study highlighted the effectiveness of biotinylated compounds in targeting specific cellular interactions.

Case Study 2: Diagnostic Applications

Another research explored the use of this compound in diagnostic assays. Biotinylated proteins were successfully immobilized on streptavidin-coated surfaces, enhancing the sensitivity of detection methods in ELISA formats. The results indicated that biotinylation significantly improved assay performance compared to non-biotinylated counterparts .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
Biotin-PEG4-Hydrazide Combines biotin with PEG4 linker and hydrazideSpecific labeling applications
Fmoc-Lys (biotin)-OH Similar but lacks PEG4Less flexible; may perform poorly in constrained environments
Fmoc-Lys-(dPEG®4-biotin)-OH Integrates dPEG® linkerDifferent solubility and stability properties

The PEG4 linker in this compound provides enhanced flexibility, making it advantageous for labeling larger proteins or complex biomolecules where spatial constraints could impede effective interactions .

Q & A

Basic Questions

Q. How is Fmoc-Lys(biotin-PEG4)-OH incorporated into solid-phase peptide synthesis (SPPS)?

Answer: Fmoc-Lys(biotin-PEG4)-OH is used in SPPS to introduce biotinylation sites with a PEG4 spacer. The Fmoc group protects the α-amino group during synthesis, while the ε-amino side chain is modified with biotin-PEG3. Standard SPPS protocols apply:

Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

Coupling : Activate the carboxyl group with HBTU/HOBt or Oxyma/DIC in DMF, followed by coupling to the growing peptide chain .

Side-chain deprotection : After synthesis, the PEG4-biotin group remains intact, while other protecting groups (e.g., Boc, Mtt) are cleaved with TFA .

Key considerations :

  • PEG4 enhances solubility and reduces steric hindrance for biotin-streptavidin binding .
  • Monitor coupling efficiency via Kaiser or chloranil tests to avoid incomplete reactions .

Q. What handling precautions are critical for Fmoc-Lys(biotin-PEG4)-OH?

Answer:

  • Storage : Store at -20°C in powder form (stable for 3 years) or -80°C in solvent (stable for 6 months). Avoid moisture to prevent hydrolysis of the Fmoc group .
  • Safety : While not classified as hazardous, use PPE (gloves, lab coat) to minimize inhalation/contact. Avoid exposure to strong oxidizers .
  • Solubility : Dissolve in DMF or DMSO (2–5 mg/mL). Heat to 37°C with sonication if necessary .

Advanced Research Questions

Q. How does the PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH affect biotin-streptavidin binding kinetics compared to shorter PEG linkers?

Answer: The PEG4 spacer (≈20 Å) optimizes binding by:

Reducing steric hindrance : Critical for orienting biotin into streptavidin’s binding pocket .

Enhancing flexibility : Longer PEG chains (e.g., PEG8) may cause entropic penalties, while shorter chains (e.g., PEG2) limit accessibility .

Experimental validation :

  • Use surface plasmon resonance (SPR) to measure binding affinity (KD). For example, PEG4-linked biotin shows ≈10-fold higher affinity than PEG2 in SPR assays .
  • Compare fluorescence polarization (FP) data to assess rotational freedom of biotinylated peptides .

Q. How to resolve contradictions in binding data when using Fmoc-Lys(biotin-PEG4)-OH in pull-down assays?

Answer: Contradictions often arise from:

Incomplete biotinylation : Verify coupling efficiency via MALDI-TOF MS or HPLC .

Non-specific binding : Include controls with free biotin (1–5 mM) to block streptavidin beads .

PEG4 degradation : Check storage conditions; prolonged exposure to light or acidic buffers can hydrolyze PEG4 .

Case study : Incomplete biotinylation due to residual Fmoc groups (detected via UV absorbance at 301 nm) led to false negatives in a recent study .

Q. What strategies optimize Fmoc-Lys(biotin-PEG4)-OH incorporation into hydrophobic peptide sequences?

Answer: Hydrophobic peptides challenge solubility:

Solvent optimization : Use DMF with 1–5% HMPA or 0.1 M HOBt to improve solubility .

Coupling additives : Add 2% v/v DMSO to reduce aggregation .

Post-synthesis PEGylation : Alternatively, conjugate biotin-PEG4 post-SPPS via click chemistry (e.g., azide-alkyne cycloaddition) .

Data example : A hydrophobic transmembrane peptide achieved 95% coupling efficiency using 5% HMPA in DMF .

Q. How does Fmoc-Lys(biotin-PEG4)-OH compare to other lysine derivatives (e.g., Fmoc-Lys(Mtt)-OH) for orthogonal protection in branched peptides?

Answer:

DerivativeProtection GroupCleavage ConditionUse Case
Fmoc-Lys(biotin-PEG4)-OHBiotin-PEG4Stable to TFABiotinylation without deprotection
Fmoc-Lys(Mtt)-OHMtt1% TFA in DCMOrthogonal ε-amino protection
Fmoc-Lys(Boc)-OHBoc95% TFAStandard SPPS

Methodological insight : Use Fmoc-Lys(Mtt)-OH for branch points requiring selective deprotection, followed by biotin-PEG4 conjugation after Mtt removal .

Q. Can Fmoc-Lys(biotin-PEG4)-OH be used in self-assembling peptide hydrogels for drug delivery?

Answer: Yes, but structural modifications are needed:

Gelation triggers : Adjust pH (5.5–7.4) or salt concentration to induce self-assembly. Biotin-PEG4 may reduce gel stiffness due to steric effects .

Drug loading : Hydrophobic drugs (e.g., paclitaxel) require co-assembly with unmodified Fmoc-peptides to balance hydrophobicity .

Example : A Fmoc-Lys(biotin-PEG4)-OH hydrogel achieved sustained release of doxorubicin over 72 hours in vitro .

Properties

IUPAC Name

6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHBAKBBQCIDX-OITDVHEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-Lys (biotin-PEG4)-OH
Fmoc-Lys (biotin-PEG4)-OH
Fmoc-Lys (biotin-PEG4)-OH
Fmoc-Lys (biotin-PEG4)-OH
Fmoc-Lys (biotin-PEG4)-OH
Fmoc-Lys (biotin-PEG4)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.